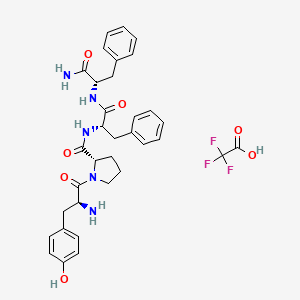

Endomorphin 2 (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’endomorphine 2 (trifluoroacétate) est un peptide opioïde endogène et l’une des deux endomorphines. Sa séquence d’acides aminés est la tyrosine-proline-phénylalanine-phénylalaninamide. L’endomorphine 2 est un agoniste hautement sélectif et à haute affinité du récepteur μ-opioïde. On la trouve principalement dans la moelle épinière et le tronc cérébral inférieur, où elle joue un rôle important dans la modulation de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’endomorphine 2 peut être synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les groupes protecteurs typiquement utilisés sont le fluorenylméthyloxycarbonyle (Fmoc) pour le groupe amino et le tert-butyle (tBu) pour les chaînes latérales. La synthèse est réalisée dans des conditions douces afin d’éviter la racémisation et la dégradation du peptide .

Méthodes de production industrielle

La production industrielle de l’endomorphine 2 implique une SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final. La forme sel trifluoroacétate est couramment utilisée pour améliorer la stabilité et la solubilité du peptide .

Analyse Des Réactions Chimiques

Types de réactions

L’endomorphine 2 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu tyrosine peut être oxydé pour former de la dityrosine.

Réduction : Réduction des ponts disulfure si présents.

Substitution : Des réactions de substitution peuvent se produire au niveau des résidus phénylalanine.

Réactifs et conditions communs

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Divers électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Dityrosine.

Réduction : Peptide réduit avec des groupes thiol libres.

Substitution : Dérivés de la phénylalanine substitués.

Applications de la recherche scientifique

L’endomorphine 2 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse et la modification des peptides.

Biologie : Étudié pour son rôle dans la modulation de la douleur et la neurotransmission.

Médecine : Exploré comme analgésique potentiel avec moins d’effets secondaires que les opioïdes traditionnels.

Industrie : Utilisé dans le développement de nouveaux agonistes et antagonistes des récepteurs opioïdes

Applications De Recherche Scientifique

Endomorphin 2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Biology: Investigated for its role in pain modulation and neurotransmission.

Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opioids.

Industry: Used in the development of new opioid receptor agonists and antagonists

Mécanisme D'action

L’endomorphine 2 exerce ses effets en se liant au récepteur μ-opioïde, un récepteur couplé aux protéines G. Lors de la liaison, elle active le récepteur, ce qui conduit à l’inhibition de l’adénylate cyclase et à une diminution des niveaux d’adénosine monophosphate cyclique (AMPc). Cela se traduit par l’ouverture des canaux potassiques et la fermeture des canaux calciques, ce qui conduit à l’hyperpolarisation du neurone et à l’inhibition de la libération de neurotransmetteurs. De plus, l’endomorphine 2 induit la libération de dynorphine A et de [Met]enképhaline, qui activent respectivement les récepteurs κ- et δ-opioïdes .

Comparaison Avec Des Composés Similaires

L’endomorphine 2 est comparée à d’autres peptides opioïdes endogènes tels que :

Endomorphine 1 : Structure similaire mais séquence d’acides aminés différente (tyrosine-proline-tryptophane-phénylalaninamide).

β-Endorphine : Un peptide plus long avec une séquence différente et une affinité plus large pour les récepteurs.

Enképhalines : Des peptides plus courts avec des séquences et des affinités pour les récepteurs différentes.

L’endomorphine 2 est unique en raison de sa haute sélectivité et de son affinité pour le récepteur μ-opioïde, ce qui en fait un candidat prometteur pour le développement de nouveaux analgésiques avec des effets secondaires réduits .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5.C2HF3O2/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41);(H,6,7)/t25-,26-,27-,28-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJAQAAWBPIPNC-ZLYCMTQRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B3019132.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B3019133.png)

![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B3019140.png)

![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)